molecular formula C30H39NO7 B14713745 Prenylamine gluconate CAS No. 21156-48-9

Prenylamine gluconate

Cat. No.: B14713745
CAS No.: 21156-48-9
M. Wt: 525.6 g/mol
InChI Key: XWLQOHKWSBPMOX-IFWQJVLJSA-N
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Description

Prenylamine gluconate is a compound that combines prenylamine, a calcium channel blocker, with gluconate, a derivative of glucose. Prenylamine was historically used as a vasodilator in the treatment of angina pectoris but was withdrawn from the market due to its cardiac side effects . The gluconate component is often used to enhance the solubility and bioavailability of the active compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prenylamine involves the reaction of 3,3-diphenylpropylamine with 1-methyl-2-phenylethylamine under controlled conditions . The gluconate component can be prepared by reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production of prenylamine gluconate would likely involve the combination of the synthesized prenylamine with gluconate under specific conditions to ensure stability and efficacy. The process would include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Prenylamine gluconate can undergo various chemical reactions, including:

    Oxidation: Prenylamine can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the prenylamine component, potentially altering its pharmacological properties.

    Substitution: Prenylamine can undergo substitution reactions, where functional groups are replaced by other groups, affecting its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.

Scientific Research Applications

Mechanism of Action

Prenylamine gluconate exerts its effects primarily through the prenylamine component, which acts as a calcium channel blocker. It targets calmodulin and myosin light-chain kinase 2 in skeletal and cardiac muscle, leading to decreased sympathetic stimulation on cardiac muscle . This results in partial depletion of catecholamines and a reduction in heart rate. The gluconate component enhances the solubility and bioavailability of prenylamine, facilitating its action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prenylamine gluconate is unique due to its combination of a calcium channel blocker with a gluconate derivative, enhancing its solubility and bioavailability. This combination allows for more effective targeting of cardiac tissue compared to other similar compounds.

Properties

CAS No.

21156-48-9

Molecular Formula

C30H39NO7

Molecular Weight

525.6 g/mol

IUPAC Name

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C24H27N.C6H12O7/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-16,20,24-25H,17-19H2,1H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

XWLQOHKWSBPMOX-IFWQJVLJSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

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